molecular formula C11H17BrN2O B2993818 4-bromo-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole CAS No. 1856042-18-6

4-bromo-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole

Cat. No.: B2993818
CAS No.: 1856042-18-6
M. Wt: 273.174
InChI Key: GTYQFEBGBABKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom at position 4, a cyclopentyl group at position 1, and an ethoxymethyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.

    Attachment of the cyclopentyl group: This can be done through a nucleophilic substitution reaction using a cyclopentyl halide.

    Addition of the ethoxymethyl group: This step involves the reaction of the intermediate compound with an ethoxymethylating agent, such as ethoxymethyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids or ketones.

    Reduction: Formation of the corresponding pyrazoline derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-Bromo-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of an ethoxymethyl group.

    4-Bromo-1-cyclopentyl-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of an ethoxymethyl group.

Uniqueness

4-Bromo-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole is unique due to the presence of the ethoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-1-cyclopentyl-3-(ethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O/c1-2-15-8-11-10(12)7-14(13-11)9-5-3-4-6-9/h7,9H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYQFEBGBABKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN(C=C1Br)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.